2,2'-Oxybis(nitrobenzene)

Übersicht

Beschreibung

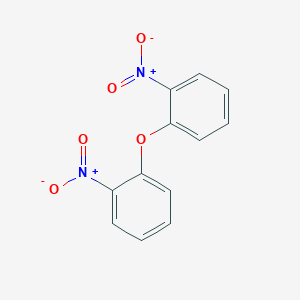

2,2’-Oxybis(nitrobenzene) is an organic compound with the molecular formula C12H8N2O5. It is also known as 1-nitro-2-(2-nitrophenoxy)benzene. This compound is characterized by the presence of two nitro groups attached to benzene rings, which are connected by an oxygen atom. It is used in various chemical processes and has significant applications in scientific research .

Vorbereitungsmethoden

The synthesis of 2,2’-Oxybis(nitrobenzene) typically involves the reaction of o-nitrochlorobenzene with sodium ethoxide in methanol. The reaction is carried out at temperatures ranging from 45°C to 80°C. The process involves stirring the mixture, adding sodium ethoxide solution, and maintaining the temperature to ensure the reaction proceeds efficiently. The product is then purified and dried to obtain 2,2’-Oxybis(nitrobenzene) with high purity .

Industrial Production Methods:

Reactants: o-nitrochlorobenzene and sodium ethoxide.

Solvent: Methanol.

Reaction Conditions: Temperature between 45°C and 80°C, with a reaction time of approximately 1.25 hours.

Purification: Distillation and drying to achieve high purity.

Analyse Chemischer Reaktionen

2,2’-Oxybis(nitrobenzene) undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen in the presence of a catalyst.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.

Oxidation: The compound can be oxidized under specific conditions to form different products

Common Reagents and Conditions:

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Strong oxidizing agents like potassium permanganate

Major Products:

Reduction: Corresponding amines.

Substitution: Various substituted benzene derivatives.

Oxidation: Oxidized aromatic compounds

Wissenschaftliche Forschungsanwendungen

1.1. Polymer Chemistry

OBN serves as a precursor in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical strength. For instance, OBN-based polymers have been studied for their potential use in aerospace applications due to their lightweight and robust nature.

1.2. Metal-Organic Frameworks (MOFs)

Recent research has indicated that OBN can be utilized as a ligand in the formation of metal-organic frameworks (MOFs). These structures exhibit high surface areas and tunable porosity, making them suitable for gas adsorption and separation applications. MOFs derived from OBN have shown promise in capturing carbon dioxide from industrial emissions, thereby contributing to environmental sustainability efforts .

2.1. Synthesis of Pharmaceuticals

OBN is employed as an intermediate in the synthesis of various pharmaceutical compounds. Its nitro groups can undergo reduction reactions to form amino derivatives, which are essential building blocks in drug development. The versatility of OBN allows for the modification of its structure to yield diverse pharmacologically active compounds.

2.2. Dyes and Pigments

The compound is also used in the production of dyes and pigments due to its vibrant color properties. OBN derivatives have been explored for their application in textile dyeing and as colorants in plastics, providing both aesthetic appeal and functional properties such as UV protection.

3.1. Pollutant Detection

OBN has been investigated for its potential use in sensor technologies aimed at detecting environmental pollutants. Its ability to form complexes with heavy metals makes it suitable for developing sensors that can monitor water quality by detecting trace amounts of toxic substances .

3.2. Remediation Techniques

In environmental remediation, OBN has been explored for its capability to adsorb organic pollutants from wastewater. Studies have shown that materials incorporating OBN can effectively remove contaminants such as phenols and nitrophenols from aqueous solutions, highlighting its potential role in wastewater treatment processes .

Case Studies

Wirkmechanismus

The mechanism of action of 2,2’-Oxybis(nitrobenzene) involves its interaction with molecular targets through its nitro groups and aromatic rings. The nitro groups can undergo reduction or substitution reactions, leading to the formation of different products. The compound’s ability to act as a phase-transfer catalyst is attributed to its structure, which facilitates the transfer of reactants between different phases in a reaction .

Vergleich Mit ähnlichen Verbindungen

2,2’-Oxybis(nitrobenzene) can be compared with other similar compounds, such as:

2,2’-Dinitrobiphenyl: Similar structure but lacks the oxygen bridge.

2,2’-Dinitrodiphenyl ether: Similar structure with an ether linkage but different substitution pattern.

2,2’-Dinitrobenzidine: Contains nitro groups but has a different core structure.

Uniqueness:

- The presence of an oxygen bridge between the benzene rings in 2,2’-Oxybis(nitrobenzene) distinguishes it from other similar compounds.

- Its ability to act as a phase-transfer catalyst and its specific reactivity due to the nitro groups make it unique .

Biologische Aktivität

2,2'-Oxybis(nitrobenzene), a compound featuring two nitro groups attached to a biphenyl structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological effects, potential therapeutic applications, and toxicological profiles based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2,2'-Oxybis(nitrobenzene) can be represented as follows:

This compound is characterized by the presence of two nitro groups () that significantly influence its reactivity and biological interactions.

1. Antitumor Activity

Recent studies have highlighted the potential of nitroaromatic compounds, including 2,2'-Oxybis(nitrobenzene), as antitumor agents. The mechanism is believed to involve the selective activation of the compound under hypoxic conditions typical of tumor microenvironments. This characteristic allows such compounds to serve as hypoxia-activated prodrugs, selectively targeting cancer cells while sparing normal tissues .

Case Study:

A study reported that derivatives of nitroaromatic compounds exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures showed IC50 values in the low micromolar range against HeLa and MCF-7 cell lines .

2. Anti-inflammatory Effects

The presence of nitro groups in compounds like 2,2'-Oxybis(nitrobenzene) can enhance anti-inflammatory activity. Research indicates that such compounds inhibit key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing inflammation in various models .

Research Findings:

- In vitro studies demonstrated that nitro-substituted benzamides derived from similar structures effectively inhibited pro-inflammatory cytokines such as TNF-α and IL-1β.

- Mechanistic Insights: The electron-withdrawing nature of the nitro group increases the electrophilicity of the compound, facilitating interactions with nucleophilic sites in target proteins .

Toxicological Profile

Despite its potential therapeutic applications, 2,2'-Oxybis(nitrobenzene) also poses significant toxicity risks. Nitroaromatic compounds are known to induce various adverse effects in biological systems:

1. Hepatotoxicity

Experimental studies have shown that exposure to nitrobenzene derivatives can lead to liver damage characterized by necrosis and hepatomegaly. In animal models, elevated liver enzymes and histopathological changes were observed following exposure .

2. Renal Toxicity

Nitroaromatic compounds have been implicated in renal toxicity as well. Studies indicate that exposure can result in renal tubular necrosis and other degenerative changes in kidney tissues .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-nitro-2-(2-nitrophenoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O5/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIRIXVOLLJIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365223 | |

| Record name | 2,2'-Oxybis(nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2217-65-4 | |

| Record name | 2,2'-Oxybis(nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.